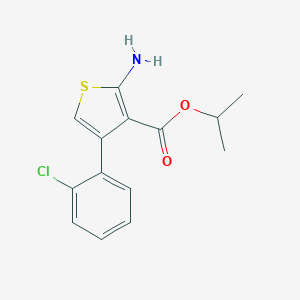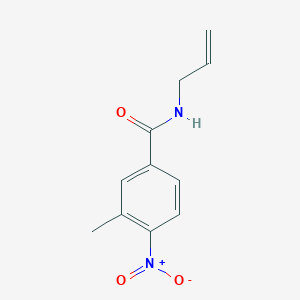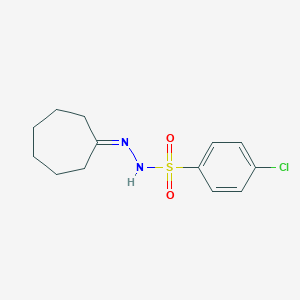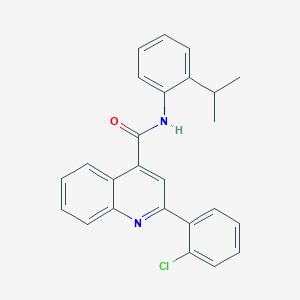
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. Attached to this ring is a 2-chlorophenyl group, an amino group, and an isopropyl carboxylate group .Scientific Research Applications
Synthesis and Characterization
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate and related compounds have been synthesized and characterized in various studies, focusing on their structural properties and potential applications. The synthesis often involves Gewald reaction conditions, and the compounds are characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. For instance, the synthesis and characterization of some Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide were explored, highlighting the compound's potential as a precursor for various derivatives with possible biological activities (Bhattacharjee, Saravanan, & Mohan, 2011).
Biological Activities
The derivatives of thiophene compounds, including this compound, have been the subject of numerous studies to evaluate their biological activities. For instance, compounds synthesized using the core structure of this compound have been assessed for their antimicrobial activities. The study involving the synthesis of some novel 2-aminothiophene derivatives showed promising results in antimicrobial activities (Prasad, Angothu, Latha, & Nagulu, 2017).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of thiophene derivatives have been a focus of research to explore their potential in various applications. Studies have detailed the synthesis routes and functionalization techniques for derivatives of this compound. For example, the functionalization of 3,4-ethylenedioxythiophene with tetrathiafulvalene was investigated, demonstrating the potential for selective esterification and its implications in material science (Zhang, Wu, Wang, Zuo, & Shen, 2014).
Genotoxic and Carcinogenic Potentials Assessment
The derivatives of thiophene compounds have been assessed for their genotoxic and carcinogenic potentials using in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds and their suitability for various applications. For instance, the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives were assessed, providing valuable insights into the structural moieties involved in toxic effects (Lepailleur et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not known as it might depend on its intended use or application. Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVIELFIGZTWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358018 |
Source


|
| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6132-29-2 |
Source


|
| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B443879.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443882.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B443884.png)

![N-[3-(1-hydroxyethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443888.png)

![3-chloro-5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443890.png)
![N-benzyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443891.png)

![3-bromo-5-(5-bromo-2-thienyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443893.png)
![5-(3,4-dichlorophenyl)-N-isopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443895.png)


![Methyl 4-(4-fluorophenyl)-2-[(4-isopropoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B443901.png)